

Mass Spectrometry Analysis Confirms JNJ-1013 as a Selective IRAK1 Degradator

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Compound of Interest

Compound Name: JNJ-1013

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A comprehensive analysis of mass spectrometry data confirms that **JNJ-1013**, a novel Proteolysis Targeting Chimera (PROTAC), selectively targets and degrades Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key mediator in inflammatory signaling pathways. This guide provides a detailed comparison of **JNJ-1013** with alternative IRAK1-targeting compounds, supported by experimental data from proteomics studies, to inform researchers, scientists, and drug development professionals.

JNJ-1013: Potent and Selective Degradation of IRAK1

JNJ-1013 (also referred to as Degradator-3 in seminal publications) is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of IRAK1.^[1] This mechanism of action is distinct from traditional kinase inhibitors that only block the enzymatic activity of the target protein. By removing the entire IRAK1 protein, **JNJ-1013** eliminates both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.^{[1][2]}

A global proteomics study using mass spectrometry was conducted to assess the selectivity of **JNJ-1013**. In HBL-1 cells, a model for Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), **JNJ-1013** demonstrated potent and selective degradation of IRAK1 with a DC50 (concentration for 50% of maximal degradation) of 3 nM.^{[1][3]} The analysis of over

7,500 proteins revealed that at a concentration of 1 μ M, besides IRAK1, only two other proteins, Cyclin G-associated kinase (GAK) and NmrA-like family domain-containing protein 1 (NMRAL1), were significantly degraded.

Comparative Analysis with Alternative IRAK1-Targeting Compounds

To provide a comprehensive overview, the performance of **JNJ-1013** is compared with other known IRAK1-targeting molecules: a covalent inhibitor (JH-X-119-01) and a dual IRAK1/4 inhibitor (JH-1-25), which served as a starting point for the development of **JNJ-1013**.^[2]

Compound	Mechanism of Action	Target(s)	Selectivity Profile (Mass Spectrometry Confirmed)	Key Findings
JNJ-1013	PROTAC Degradator	IRAK1	Highly selective for IRAK1. Off-targets GAK and NMRAL1 at 1 μ M.	Potent degradation of IRAK1 (DC50 = 3 nM). ^{[1][3]} Eliminates both kinase and scaffolding functions.
JH-X-119-01	Covalent Inhibitor	IRAK1	Highly selective for IRAK1. Off-targets YSK4 and MEK3.	Irreversibly binds to Cys302 of IRAK1. ^[4] Inhibits kinase activity but not the scaffolding function.
JH-1-25	Reversible Inhibitor	IRAK1, IRAK4	Dual inhibitor of IRAK1 and IRAK4.	Starting molecule for the development of more selective compounds.

Experimental Protocols

Global Proteomics Analysis of JNJ-1013

Cell Culture and Lysis: HBL-1 cells were treated with either DMSO (vehicle) or **JNJ-1013** (1 μ M) for 24 hours. After treatment, cells were harvested and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail.

Protein Digestion: Protein concentration was determined using a BCA assay. For each sample, 100 μ g of protein was reduced with 5 mM DTT for 30 minutes at 37°C and then alkylated with 15 mM iodoacetamide for 30 minutes in the dark at room temperature. The samples were then diluted with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio, and the samples were incubated overnight at 37°C.

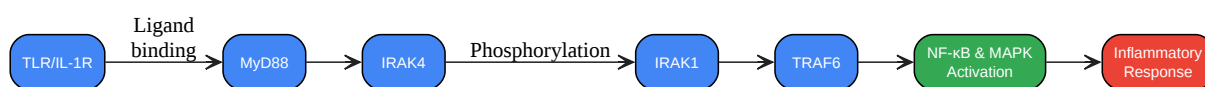
TMT Labeling and Fractionation: The resulting peptides were desalted using a C18 solid-phase extraction cartridge and labeled with Tandem Mass Tags (TMT) according to the manufacturer's protocol. The labeled peptides were then combined and fractionated using high-pH reversed-phase liquid chromatography.

Mass Spectrometry Analysis: The fractionated peptides were analyzed on a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with a nano-electrospray ion source. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.

Data Analysis: The raw mass spectrometry data was processed using Proteome Discoverer 2.4 software (Thermo Fisher Scientific). The data was searched against the human UniProt database. TMT reporter ion intensities were used for protein quantification. Proteins with a fold change of < 0.5 and a p-value of < 0.05 were considered significantly degraded.

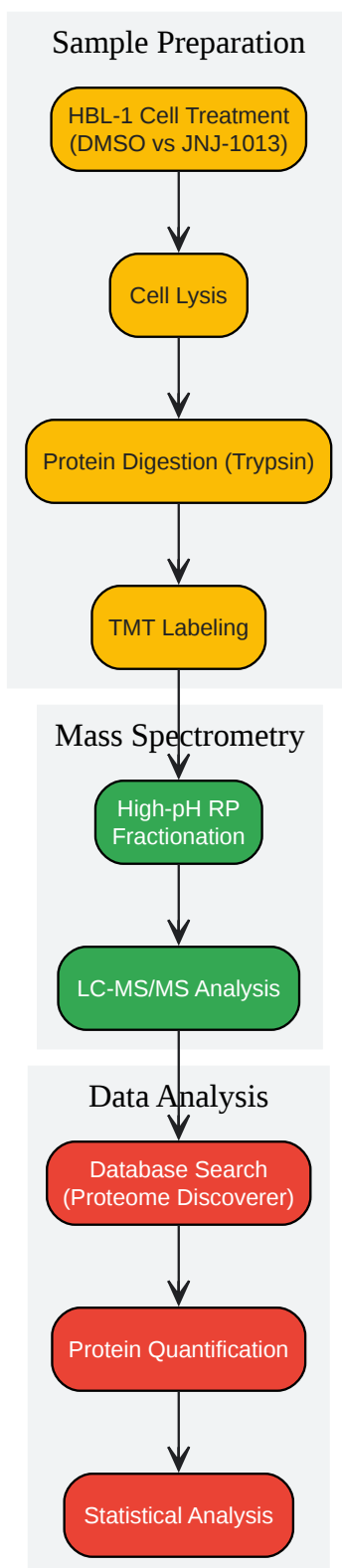
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the IRAK1 signaling pathway and the experimental workflow for the global proteomics analysis.



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IRAK1 Signaling Pathway



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Global Proteomics Workflow

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